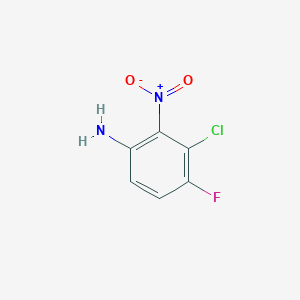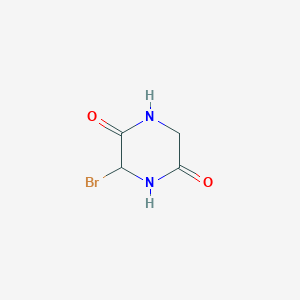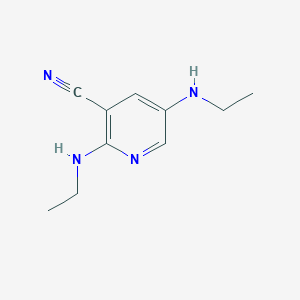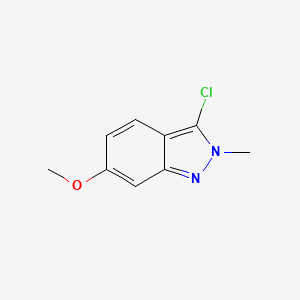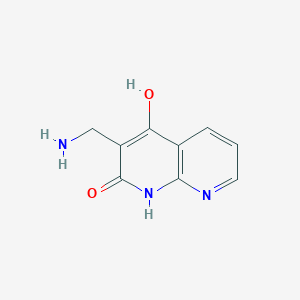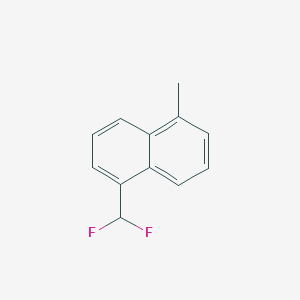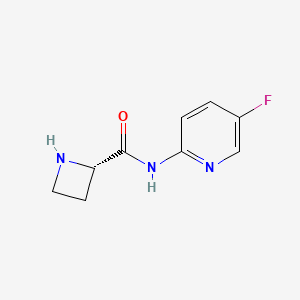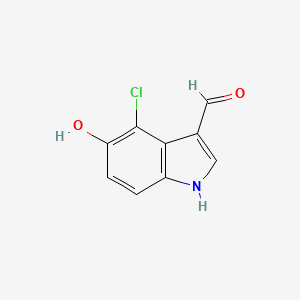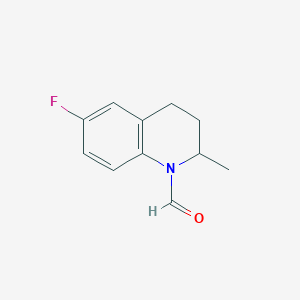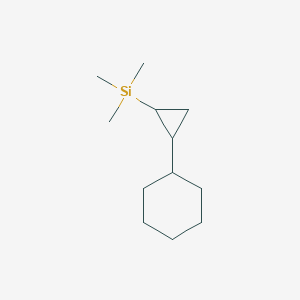
(2-Cyclohexylcyclopropyl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclohexylcyclopropyl)trimethylsilane is an organosilicon compound characterized by the presence of a cyclohexyl group attached to a cyclopropyl ring, which is further bonded to a trimethylsilyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylcyclopropyl)trimethylsilane typically involves the reaction of cyclohexylcyclopropyl halide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis .
化学反应分析
Types of Reactions: (2-Cyclohexylcyclopropyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, leading to the formation of silanes with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents.
Substitution: Halides, alkoxides; reactions often require the presence of a catalyst or a base.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Various substituted silanes.
Substitution: Silanes with different nucleophilic groups.
科学研究应用
(2-Cyclohexylcyclopropyl)trimethylsilane has found applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and reactivity.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with various drug molecules.
作用机制
The mechanism by which (2-Cyclohexylcyclopropyl)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable intermediates in chemical reactions. This property is particularly useful in radical reactions, where the silyl group can stabilize reactive intermediates and enhance reaction yields .
相似化合物的比较
Trimethylsilylcyclopropane: Similar in structure but lacks the cyclohexyl group.
Cyclohexyltrimethylsilane: Similar but lacks the cyclopropyl ring.
Cyclopropyltrimethylsilane: Lacks the cyclohexyl group.
Uniqueness: (2-Cyclohexylcyclopropyl)trimethylsilane is unique due to the presence of both cyclohexyl and cyclopropyl groups attached to the trimethylsilyl moiety. This combination imparts distinct steric and electronic properties, making it a valuable compound in various synthetic applications .
属性
CAS 编号 |
918432-07-2 |
|---|---|
分子式 |
C12H24Si |
分子量 |
196.40 g/mol |
IUPAC 名称 |
(2-cyclohexylcyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C12H24Si/c1-13(2,3)12-9-11(12)10-7-5-4-6-8-10/h10-12H,4-9H2,1-3H3 |
InChI 键 |
LVJJNCFCDOEBBU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1CC1C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


